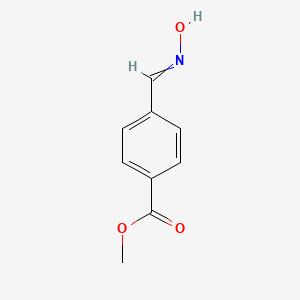

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthetic route for this compound involves the esterification of 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylic acid with ethyl alcohol . The reaction proceeds under suitable conditions to yield the desired ethyl ester .

Molecular Structure Analysis

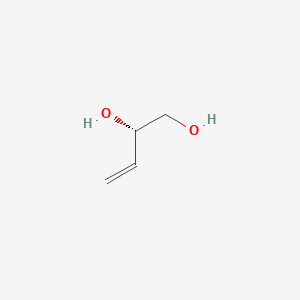

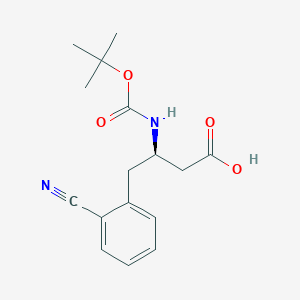

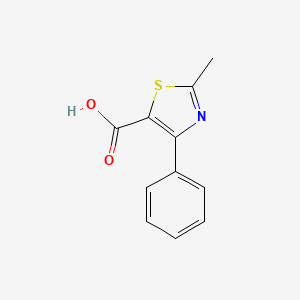

The molecular structure of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate consists of a benzothiazine ring fused with a carbonyl group and an ethyl ester moiety. The compound exhibits both aromatic and heterocyclic features .

Chemical Reactions Analysis

- Substitution Reactions : The carbonyl group can participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming derivatives that may exhibit a range of biological activities. For instance, modifications to the benzothiazine core can lead to the development of new drugs with potential analgesic, anti-inflammatory, or antipyretic properties .

Material Science

In material science, ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be a precursor for the synthesis of novel organic compounds. These compounds can be used to create new polymers or coatings with unique properties such as enhanced durability or specific interaction with light and other forms of radiation .

Chemical Synthesis

This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions to form complex molecules, which are useful in synthesizing new chemical entities for further research in organic chemistry .

Biological Studies

Researchers can use this compound to study enzyme-substrate interactions, particularly in systems involving sulfur-containing enzymes. The benzothiazine moiety can mimic certain biological molecules, providing insights into enzyme mechanisms .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The structural flexibility allows for the creation of compounds that can target specific pests or weeds without affecting crops .

Analytical Chemistry

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methodologies .

Environmental Science

Derivatives of this compound may be studied for their environmental impact, such as their biodegradability or potential as eco-friendly alternatives to more harmful chemicals currently in use .

Nanotechnology

In nanotechnology, this compound could be used to synthesize nanoparticles with specific surface functionalities. These nanoparticles can have applications ranging from targeted drug delivery to the creation of advanced sensor technologies .

Mécanisme D'action

Target of Action

Similar compounds have been associated with the inhibition of monoamine oxidase (mao) , an enzyme that plays a crucial role in the metabolism of neurotransmitters.

Mode of Action

This results in increased levels of these neurotransmitters, which can affect mood and other neurological functions .

Biochemical Pathways

If it acts as an mao inhibitor, it would impact the metabolic pathways of various neurotransmitters, leading to their increased availability in the synaptic cleft .

Result of Action

If it acts as an mao inhibitor, it would lead to increased levels of neurotransmitters in the brain, potentially affecting mood and other neurological functions .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect the stability and efficacy of the compound .

Propriétés

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIBMWZLVBRBFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)SCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400959 |

Source

|

| Record name | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

CAS RN |

204863-53-6 |

Source

|

| Record name | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.